Product packaging for Acrifoline(Cat. No.:)

Acrifoline

Cat. No.: B1238893
M. Wt: 261.36 g/mol
InChI Key: NKDOONPOQHRNLY-DVAKLYJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry and Alkaloid Research

Natural product chemistry is concerned with the identification, isolation, and characterization of chemical compounds produced by living organisms. This field has historically been a crucial source of lead compounds for drug discovery mdpi.comuit.no. Alkaloids, as a major group of natural products, are of particular interest due to their complex structures and potent biological effects. The study of alkaloids involves detailed investigations into their biosynthesis, distribution in nature, and potential applications mdpi.com. Acrifoline's place in this context is as a specific alkaloid isolated from certain plants, contributing to the understanding of the chemical diversity present in these organisms and the potential bioactivities associated with their alkaloid content.

Historical Perspective of this compound Discovery and Initial Investigations

This compound was isolated from Lycopodium annotinum, commonly known as stiff clubmoss psu.educdnsciencepub.com. Early investigations into this compound focused on determining its fundamental chemical properties and functional groups. Researchers established that this compound contains a double bond, a carbonyl group, a hydroxyl function, and a tertiary nitrogen atom, indicating a tetracyclic structure cdnsciencepub.comcdnsciencepub.com. Degradation studies, including Hofmann and von Braun degradations, as well as oxidative degradations, were employed in the early stages to propose a structural formula for this compound cdnsciencepub.comresearchgate.netmcmaster.ca. Nuclear magnetic resonance (NMR) spectroscopy also played a role in providing further details about its functional groups cdnsciencepub.com.

Initial research also involved the isolation of this compound from plant extracts using techniques such as chromatography cdnsciencepub.com. Studies determined its molecular formula as C₁₆H₂₃NO₂ and its molecular weight cdnsciencepub.com. The stereochemistry of this compound was also a subject of early discussion and investigation cdnsciencepub.com.

Classification of this compound within Acridone (B373769) Alkaloids and Lycopodane (B1237588) Alkaloids Frameworks

This compound is classified as a quinolizidine (B1214090) alkaloid ebi.ac.ukebi.ac.uk. More specifically, it is recognized within the framework of Lycopodane alkaloids ebi.ac.ukphcogrev.comnih.govresearchgate.net. Lycopodane alkaloids represent a significant group of alkaloids found in species of Lycopodium and Huperzia (Lycopodiaceae) nih.gov. These alkaloids are characterized by unique heterocyclic skeletons, often containing a single nitrogen atom and a tetracyclic ring system psu.edunih.gov. This compound is described as a lycopodine-type alkaloid, being a structural derivative of lycopodine (B1235814) psu.eduebi.ac.uk. It is characterized by having a C=C double bond at the 11-position, a keto substituent at the 8-position, and a β-hydroxy group replacing the keto group at position 5 of the lycopodine skeleton ebi.ac.ukebi.ac.uk.

While some sources might mention this compound in the context of acridone alkaloids due to its name similarity or co-occurrence with acridone alkaloids in certain plant extracts (such as Glycosmis chlorosperma or Citrus species) researchgate.netijsrr.orgresearchgate.netacs.orgrsc.org, its established chemical structure and origin from Lycopodium species firmly place it within the Lycopodane alkaloid class, specifically as a derivative of lycopodine psu.eduebi.ac.ukebi.ac.uk. Acridone alkaloids, in contrast, possess a distinct tricyclic acridone core structure ijsrr.orgrsc.org.

Research findings have detailed the isolation of this compound alongside other lycopodane alkaloids from Lycopodium annotinum, further supporting its classification within this group researchgate.net.

Here is a table summarizing some key initial research findings regarding this compound:

Property/FindingDetailSource(s)
Source Plant Lycopodium annotinum (Stiff clubmoss), Lycopodium selago psu.edugoogle.comzespoldowna.info psu.edugoogle.comzespoldowna.info
Molecular Formula C₁₆H₂₃NO₂ cdnsciencepub.comcdnsciencepub.comebi.ac.uk cdnsciencepub.comcdnsciencepub.comebi.ac.uk
Functional Groups Identified Double bond, carbonyl group, hydroxyl group, tertiary nitrogen cdnsciencepub.comcdnsciencepub.com cdnsciencepub.comcdnsciencepub.com
Classification Quinolizidine alkaloid, Lycopodane alkaloid, Lycopodine-type alkaloid psu.eduebi.ac.ukebi.ac.uk psu.eduebi.ac.ukebi.ac.uk
Structure Elucidation Methods Chemical methods, Infrared spectroscopy, Degradation studies, NMR spectroscopy cdnsciencepub.comcdnsciencepub.comresearchgate.net cdnsciencepub.comcdnsciencepub.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO2 B1238893 Acrifoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(1S,10S,11R,13S,15R)-11-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-14-one

InChI

InChI=1S/C16H23NO2/c1-10-9-16-12-4-2-6-17(16)7-3-5-13(16)14(18)8-11(12)15(10)19/h4,10-11,13-14,18H,2-3,5-9H2,1H3/t10-,11+,13-,14-,16-/m1/s1

InChI Key

NKDOONPOQHRNLY-DVAKLYJDSA-N

SMILES

CC1CC23C4CCCN2CCC=C3C(C1=O)CC4O

Isomeric SMILES

C[C@@H]1C[C@@]23[C@@H]4CCCN2CCC=C3[C@@H](C1=O)C[C@H]4O

Canonical SMILES

CC1CC23C4CCCN2CCC=C3C(C1=O)CC4O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Acrifoline

Identification of Acrifoline-Producing Organisms

Scientific research has pinpointed specific organisms as natural sources of this compound. The primary producers are found within the plant kingdom, with a notable concentration in certain clubmosses.

Specific Plant Species (e.g., Glycosmis chlorosperma, Glycosmis citrifolia)

While the genus Glycosmis, belonging to the family Rutaceae, is a rich source of various alkaloids, particularly acridone (B373769) alkaloids, current scientific literature does not support the presence of this compound in species such as Glycosmis chlorosperma or Glycosmis citrifolia. Extensive phytochemical investigations of these plants have led to the isolation of numerous other alkaloidal compounds. For instance, studies on Glycosmis citrifolia have revealed a variety of acridone and quinolone alkaloids. Similarly, research on Glycosmis chlorosperma has focused on its acridone alkaloid content. Therefore, these species are not considered sources of this compound.

Other Natural Sources (e.g., Lycopodium annotinum)

The principal and well-documented natural source of this compound is the plant species Lycopodium annotinum, commonly known as interrupted club-moss or stiff clubmoss. This evergreen perennial is a member of the Lycopodiaceae family. researchgate.net Numerous studies have confirmed the presence of a diverse array of Lycopodium alkaloids in this plant, with this compound being a significant constituent. researchgate.net The alkaloid profile of L. annotinum is complex, and this compound is often found alongside other related compounds such as lycopodine (B1235814) and annotinine.

Geographical and Ecological Distribution of Source Organisms

The distribution of this compound-producing organisms is dictated by their specific ecological requirements.

Lycopodium annotinum : This clubmoss has a circumpolar distribution in the Northern Hemisphere. It is native to the colder regions of North America, including Greenland, Canada, and the mountainous areas of the contiguous United States. Its range also extends across most of Europe and Asia, including countries like China, Japan, Russia, and Nepal. Ecologically, Lycopodium annotinum thrives in moist, acidic soils and is commonly found in a variety of habitats such as boreal forests, thickets, clearings, and subalpine and alpine zones. It is often associated with coniferous or mixed woodlands.

Glycosmis Species : The genus Glycosmis is predominantly distributed throughout the tropical and subtropical regions of Asia, Australia, and the Pacific Islands.

Glycosmis chlorosperma is native to Southeast Asia, including the Andaman and Nicobar Islands, Myanmar, Thailand, Vietnam, and Malesia, where it typically grows in lowland forests.

Glycosmis citrifolia has a broader distribution, found in China, as well as in tropical regions of the Americas, including Florida, Jamaica, and Cuba. researchgate.net

Advanced Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from its natural sources is a multi-step process that requires sophisticated laboratory techniques to separate it from a complex mixture of other plant metabolites.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a modern and efficient strategy for isolating bioactive compounds from natural sources. This approach involves a stepwise separation of a crude plant extract into various fractions. Each fraction is then tested for a specific biological activity, and the most active fractions are selected for further separation until a pure, active compound is isolated.

While the literature on the isolation of alkaloids from Lycopodium species often involves detailed fractionation, the explicit use of a bioassay-guided approach specifically for this compound is not extensively documented. However, this methodology has been successfully applied to other members of the Lycopodiaceae family. For example, bioassay-guided isolation has been used to identify tyrosinase inhibitors from Lycopodiastrum casuarinoides. mdpi.com This demonstrates the applicability of the technique within the broader plant family and suggests its potential utility in the targeted isolation of this compound based on a specific bioactivity. The process typically begins with a crude extract that is partitioned and subjected to various chromatographic separations, with each resulting fraction being evaluated for the desired biological effect.

Chromatographic Separation Methodologies

Chromatography is an indispensable tool for the purification of alkaloids, including this compound. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase. A combination of different chromatographic techniques is often employed to achieve high purity.

Initial extraction of alkaloids from dried and powdered Lycopodium annotinum is typically carried out using solvents such as methanol (B129727). The resulting crude extract is then subjected to a series of chromatographic steps.

Column Chromatography is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel or alumina are common stationary phases. A gradient elution system, where the polarity of the mobile phase is gradually increased, is often used to separate the complex mixture of alkaloids into fractions with varying compositions.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile (B52724), and/or methanol with modifiers like formic acid or trifluoroacetic acid), is a common choice for separating alkaloids.

Below is a table summarizing the types of chromatographic techniques that are typically employed in the isolation of alkaloids like this compound.

Chromatographic TechniqueStationary PhaseMobile Phase (Typical)Purpose
Column Chromatography Silica Gel, AluminaHexane, Ethyl Acetate (B1210297), Methanol (in gradient)Initial fractionation of crude extract
Preparative Thin-Layer Chromatography (pTLC) Silica GelChloroform, Methanol, Ammonia mixturesSmall-scale purification and isolation
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)Acetonitrile, Water, Formic AcidFinal purification and analysis

The isolation of alkaloids from Glycosmis species follows a similar path of extraction and chromatographic separation, often yielding a variety of acridone and other alkaloid types.

Structural Elucidation and Stereochemical Characterization of Acrifoline

Application of Advanced Spectroscopic Techniques

Spectroscopic methods have been fundamental in identifying the functional groups and mapping the atomic framework of Acrifoline.

Early Nuclear Magnetic Resonance (NMR) studies provided initial insights into the functional groups of this compound. The ¹H NMR spectrum showed characteristic absorptions for a proton attached to a hydroxyl-bearing carbon (CH-OH) and a proton on a double bond (C=CH). cdnsciencepub.com A distinct doublet signal confirmed the presence of a CH-CH₃ group. cdnsciencepub.com More recent studies have provided comprehensive ¹H and ¹³C NMR data for this compound for the first time. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) has been employed to characterize the conformation of the molecule in solution. researchgate.netresearchgate.net

Proton Type¹H Chemical Shift (δ) ppmReference
>CH-OH3.35 cdnsciencepub.com
>C=CH-2.04 cdnsciencepub.com
>CH-CH₃6.20 (doublet) cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of alkaloids. For this compound, the molecular formula was determined to be C₁₆H₂₃O₂N. cdnsciencepub.com Tandem mass spectrometry (MS/MS) provides insight into the structure through characteristic fragmentation patterns. The MS/MS spectra of lycopodine-type alkaloids like this compound show distinctive fragmentation. A notable pattern includes the neutral loss of C₄H₈ (56 Da) resulting from ring cleavage. nih.gov The presence of a hydroxyl group on the three connected six-membered rings leads to an intense fragment ion peak at m/z 192 or 190. nih.gov

AnalysisObservationInferenceReference
Molecular FormulaC₁₆H₂₃O₂NConfirmed elemental composition cdnsciencepub.com
MS/MS FragmentationNeutral loss of 56 Da (C₄H₈)Characteristic ring cleavage nih.gov
MS/MS FragmentationAbundant fragment ions at m/z 190 or 192Indicates a hydroxylated three-ring core structure nih.gov

Infrared (IR) spectroscopy was instrumental in the initial characterization of this compound's functional groups. The IR spectrum of this compound in nujol displayed hydroxyl (O-H) absorption at 3310 cm⁻¹, while solution-state spectra showed strong carbonyl (C=O) absorption at 1700 cm⁻¹. cdnsciencepub.com The absence of the carbonyl band in the solid state, coupled with the strong hydroxyl peak, suggested an intramolecular interaction, possibly a hemiketal formation between the hydroxyl and ketone groups. cdnsciencepub.comresearchgate.net Both spectra also confirmed the presence of an ether linkage with absorption near 1100 cm⁻¹. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) spectroscopy was particularly useful in characterizing reaction products. For instance, the manganese dioxide oxidation of this compound yielded an α,β-unsaturated ketone, which exhibited a UV absorption maximum at 2430 Å (243 nm), confirming the creation of the conjugated system. cdnsciencepub.com

X-ray Crystallography for Definitive Structural Assignment and Absolute Configuration

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure and absolute configuration. cdnsciencepub.com This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. acs.org For complex polycyclic natural products like the Lycopodium alkaloids, X-ray analysis is often the definitive step that confirms a proposed structure derived from spectroscopic and chemical methods. It is the primary method for assigning the absolute stereochemistry of chiral molecules, which is crucial for understanding their biological activity. cdnsciencepub.com While specific crystallographic data for this compound itself is not detailed here, this technique remains the gold standard for the structural validation of such alkaloids.

Chemical Degradation Studies for Structural Fragment Analysis (e.g., Hofmann, von Braun, Oxidative Degradations)

Classical chemical degradation methods were pivotal in piecing together the carbon-nitrogen skeleton of this compound.

Hofmann Degradation: This reaction, involving exhaustive methylation followed by elimination, is used to open nitrogen-containing rings. Its application to this compound was a key step in deducing the alkaloid's core structure.

Oxidative Degradations: Various oxidative reactions were employed to break down the molecule into smaller, identifiable fragments.

Ozonolysis: Ozonolysis of a degradation product of this compound yielded formaldehyde, indicating the presence of a terminal methylene (=CH₂) group in the precursor. cdnsciencepub.com

Permanganate-periodate oxidation: This method was used to cleave double bonds and generate carboxylic acids, which were then identified. For example, a degradation product of this compound yielded acetic acid and propionic acid upon oxidation, confirming the presence of an ethyl group. cdnsciencepub.com

Manganese dioxide (MnO₂) oxidation: Treatment of this compound with MnO₂ produced an α,β-unsaturated ketone, confirming the secondary nature of the hydroxyl group and its position relative to a proton. cdnsciencepub.com

Computational Chemistry and Molecular Modeling for Conformational Analysis and Stereochemical Assignment

Computational chemistry and molecular modeling have become powerful tools for studying the three-dimensional structures of natural products. For this compound, these methods have been used in conjunction with NOESY spectroscopy to characterize its conformation. researchgate.netresearchgate.net Such studies help in understanding the spatial relationships between different parts of the molecule. Molecular modeling can predict the most stable conformations and provide a theoretical basis for interpreting experimental NMR data, aiding in the correct stereochemical assignment. These computational approaches are particularly valuable for flexible molecules and for rationalizing observed biological activities. researchgate.netresearchgate.net

Synthetic Chemistry and Analog Development of Acrifoline

Total Synthesis Approaches to the Acrifoline Core Structure

The total synthesis of complex natural products like this compound, which belongs to the vast family of Lycopodium alkaloids, is a significant challenge in organic chemistry. researchgate.net Synthetic strategies are often aimed at constructing the core polycyclic skeleton, which can then be elaborated to achieve the final target molecule.

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org This process involves mentally breaking key chemical bonds—a process called disconnection—that correspond to reliable forward chemical reactions. icj-e.orgrsc.org

For the lycopodane (B1237588) core of this compound, a retrosynthetic analysis would focus on simplifying its complex, polyfused-bridged skeleton. researchgate.net Key disconnection strategies for related tetracyclic Lycopodium alkaloids often involve:

Piperidine Ring Formation: Disconnecting the piperidine ring, a common feature in these alkaloids, can be a crucial step. Strategies for its construction in the forward synthesis might involve tandem annulations or α-carbonyl radical cyclization reactions. nih.gov

Cyclopentane Ring Disconnection: Breaking down the five-membered rings within the core structure is another common approach. This can lead to precursors that can be reassembled using methods like the Pauson–Khand reaction or Ireland–Claisen rearrangement. nih.gov

Simplification to Acyclic Precursors: The ultimate goal is to trace the complex tetracyclic structure back to more manageable acyclic or simple cyclic precursors, which can be assembled sequentially.

Synthetic strategies can be broadly categorized as linear, convergent, or divergent.

Convergent Synthesis: This approach involves synthesizing different fragments of the target molecule independently and then coupling them together at a late stage. For a complex structure like the lycopodane core, a convergent strategy could involve the separate synthesis of key cyclic systems, which are then fused to form the tetracyclic framework.

Divergent Synthesis: This strategy begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds. nih.govnih.gov In the context of Lycopodium alkaloids, a divergent approach is highly efficient for producing multiple family members from a single, versatile intermediate. nih.govresearchgate.net For example, a common tricyclic skeleton can be assembled and then subjected to different late-stage functionalization and rearrangement reactions to access various alkaloids, potentially including this compound. nih.gov

Semi-Synthetic Modifications and Derivatization of this compound

Semi-synthesis involves the chemical modification of a natural product that has been isolated from its natural source. nih.gov This approach is valuable for creating derivatives that can be used to study structure-activity relationships or to improve the properties of the parent compound.

Chemical derivatization has been applied to this compound to probe the reactivity of its functional groups. researchgate.net Key transformations include:

Reduction of the Carbonyl Group: The carbonyl function in this compound can be reduced using sodium borohydride. Under non-epimerizing conditions, this reaction yields acrifolinol. However, when the reduction is performed in the presence of sodium hydroxide, a mixture of both acrifolinol and lycofoline is produced. researchgate.net

Acetylation: The hydroxyl group present in this compound can be acetylated. The natural product O-acetylthis compound has been identified, demonstrating that this modification occurs in nature and can be replicated synthetically. researchgate.net

These modifications highlight the accessible reactivity of the this compound scaffold for creating new derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues are driven by the desire to explore and optimize the biological activities of a lead compound. For this compound, two main classes of analogues have been explored: those based on the acridone (B373769) scaffold and those retaining the native lycopodane skeleton.

Although this compound is a lycopodane alkaloid, it was isolated alongside several polycyclic acridone alkaloids from Glycosmis chlorosperma, including chlorospermine B and atalaphyllidine. nih.govacs.orgrsc.org this compound itself shows significant inhibitory activity against the kinase DYRK1A, a property shared with these co-isolated acridones. acs.org This biological link provides a strong rationale for synthesizing acridone-based analogues to mimic or improve upon this activity.

The synthesis of the acridone core is well-established and typically involves two key approaches:

Ullmann Condensation: This method involves the condensation of an o-halobenzoic acid with an aniline derivative, followed by acid-catalyzed cyclization to form the tricyclic acridone nucleus. rsc.org

Condensation of Anthranilic Acids and Phenols: A modular, three-step strategy has been developed that begins with the condensation of an anthranilic acid derivative with a phenol derivative (like phloroglucinol), followed by a regioselective annulation to build the final tetracyclic structure. nih.govacs.org

These synthetic routes allow for the creation of a wide library of acridone derivatives with diverse substitution patterns for biological screening. researchgate.net

Developing analogues based on the native lycopodane skeleton is a direct approach to modifying the activity of this compound. The lycopodane framework is associated with a range of biological activities, including acetylcholinesterase inhibition. researchgate.net

The design of lycopodane-type analogues focuses on the strategic functionalization of the core skeleton. Molecular docking studies of related compounds have suggested that additional functionalization could lead to more active analogues. researchgate.net The semi-synthetic modifications of this compound to compounds like acrifolinol and O-acetylthis compound demonstrate that the carbonyl and hydroxyl positions are viable points for modification. researchgate.net By exploring reactions at these sites and elsewhere on the tetracyclic framework, novel lycopodane-type analogues can be generated with the potential for enhanced or altered biological properties.

Regioselective and Stereoselective Synthetic Methodologies in this compound Chemistry

The chemical synthesis of the acridone scaffold, the core structure of this compound, often relies on multi-step strategies that prioritize regioselectivity to ensure the correct placement of substituents on the aromatic rings. A common and effective approach involves the condensation of an anthranilic acid derivative with a phenol derivative, followed by a regioselective annulation to construct the final tetracyclic system. acs.orgnih.gov

A key challenge in the synthesis of acridone alkaloids like this compound and its analogs, such as acronycine, is the construction of the tetracyclic core. acs.orgnih.gov A modular and flexible three-step synthetic strategy has been developed to address this. acs.orgnih.gov This process begins with the condensation of commercially available anthranilic acid and phenol derivatives to form a tricyclic acridone derivative. acs.orgnih.gov

The crucial step for achieving regioselectivity is the subsequent annulation to form the fourth ring. One successful methodology employs titanium isopropoxide-mediated intramolecular hydrogen bonding to direct a regioselective mono-annulation. acs.orgnih.gov This reaction, using a reagent like prenal, allows for the specific construction of the tetracyclic core found in many biologically active acridone natural products. acs.orgnih.gov While this methodology has been successfully applied to the total synthesis of related alkaloids like acronycine, noracronycine, and atalaphyllidine, its direct application to this compound provides a clear and efficient pathway. acs.orgnih.gov

The table below summarizes a general synthetic approach to the acridone core:

StepReactionReagents/ConditionsKey Outcome
1CondensationAnthranilic acid derivative, Phloroglucinol derivative, p-Toluenesulfonic acid (TsOH), 1-Hexanol, 160 °CFormation of the tricyclic 1,3-dihydroxyacridone core. acs.orgnih.gov
2Regioselective Annulation1,3-dihydroxyacridone intermediate, Prenal, Titanium isopropoxideConstruction of the fourth (pyran) ring with high regioselectivity. acs.orgnih.gov
3Functional Group ManipulationMethylation, Demethylation, etc.Installation of the final substituents to yield the target alkaloid. acs.orgnih.gov

While significant progress has been made in controlling regioselectivity, the development of stereoselective methods for acridone alkaloids is less commonly discussed in the literature, as the core acridone structure is planar. Stereoselectivity becomes a critical consideration primarily when chiral centers are present in the substituents attached to the acridone skeleton. For this compound itself, the key structural features are on the aromatic core, but for the synthesis of analogs with chiral side chains, asymmetric synthesis methodologies would be required.

Biocatalytic and Engineered Pathway Approaches for Acridone Alkaloid Synthesis (e.g., using Escherichia coli)

Metabolic engineering and biocatalysis have emerged as powerful alternatives to traditional chemical synthesis for producing complex natural products like acridone alkaloids. researchgate.netsemanticscholar.org By harnessing and optimizing biosynthetic pathways in microbial hosts such as Escherichia coli, researchers can achieve the production of these compounds from simple carbon sources. nih.govnih.govresearchgate.net

The biosynthesis of acridone alkaloids in plants, such as Ruta graveolens, begins with the precursors anthranilate and malonyl-CoA. nih.govnih.gov Scientists have successfully engineered E. coli to produce acridone derivatives by introducing key plant-derived enzymes. nih.govnih.govresearchgate.netresearchgate.net A central enzyme in this pathway is acridone synthase (ACS), a type III polyketide synthase that catalyzes the condensation of an anthraniloyl-CoA derivative with malonyl-CoA to form the acridone scaffold. nih.govresearchgate.net

To enable production in E. coli, several genetic modifications are necessary:

Introduction of Acridone Synthase (ACS): The gene for ACS from a plant source like Ruta graveolens is expressed in E. coli. nih.govresearchgate.net

Precursor Activation: Since ACS requires CoA-activated substrates, genes for anthraniloyl-CoA ligases are also introduced. nih.govnih.govresearchgate.net

Enhancing Precursor Supply: The native production of precursors in E. coli is often a limiting factor. To overcome this, pathways are engineered to boost the intracellular pools of anthranilate and malonyl-CoA. Anthranilate levels can be increased by overexpressing genes in the shikimate pathway. nih.govnih.govfrontiersin.org Malonyl-CoA availability is enhanced by overexpressing acetyl-CoA carboxylase (ACC). nih.govnih.govfrontiersin.org

Using these strategies, researchers have successfully synthesized acridone derivatives like 1,3-dihydroxy-9(10H)-acridone (DHA) and 1,3-dihydroxy-10-methylacridone (NMA) in engineered E. coli. nih.govnih.govresearchgate.netfrontiersin.org For the production of N-methylated compounds like NMA, an additional enzyme, anthranilate N-methyltransferase (NMT), is required to provide the N-methylanthranilate precursor. nih.govnih.govresearchgate.net

The table below details the results from an exemplary study on acridone synthesis in engineered E. coli:

Produced CompoundEngineered Strain ModificationsFinal Titer (mg/L)
1,3-dihydroxy-9(10H)-acridone (DHA)Expression of Acridone Synthase (ACS) and anthraniloyl-CoA ligase; Overexpression of shikimate pathway genes and acetyl-CoA carboxylase (ACC). nih.govfrontiersin.org17.3 nih.govresearchgate.netfrontiersin.org
1,3-dihydroxy-10-methylacridone (NMA)Expression of ACS, N-methyltransferase (NMT), and a suitable ligase; Overexpression of shikimate pathway genes and ACC. nih.govfrontiersin.org26.0 nih.govresearchgate.netfrontiersin.org

This bio-based approach demonstrates that diverse polyketides, including the core structures of complex alkaloids, can be synthesized in engineered microbes. nih.govnih.govresearchgate.net It offers a promising and potentially more sustainable route for the production of this compound and its analogs.

Mechanistic Investigations of Acrifoline S Biological Activities

Kinase Inhibition Profile of Acrifoline

This compound has been identified as an inhibitor of several protein kinases, enzymes crucial for regulating various cellular processes, including cell cycle progression, signal transduction, and neuronal function. researchgate.netrsc.org

Inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)

This compound demonstrates significant inhibitory activity against Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). researchgate.netnih.govrsc.orgetflin.commedwinpublishers.com DYRK1A is a key kinase implicated in neurodevelopmental disorders, including Down syndrome, and is considered a potential therapeutic target for certain cancers and neurodegenerative diseases. researchgate.netmedwinpublishers.com Studies have shown this compound to be a potent inhibitor of DYRK1A. researchgate.netetflin.commedwinpublishers.com

Activity Against Other Kinases (e.g., CLK1, GSK3, CDK1, CDK5)

Beyond DYRK1A, this compound has also shown inhibitory activity against a panel of other kinases. These include CDC-like kinase 1 (CLK1), Glycogen Synthase Kinase 3 (GSK3), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5). rsc.orgijsrr.orgresearchgate.net These kinases are involved in a wide range of cellular functions, and their dysregulation is associated with various diseases. ijpsonline.comsemanticscholar.org

Quantitative In Vitro Enzymatic Inhibition Studies (e.g., IC50 determinations)

In vitro enzymatic assays have been conducted to quantify the inhibitory potency of this compound against various kinases, typically reported as IC50 values. The IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity. This compound exhibits a very strong inhibitory effect on DYRK1A with a reported IC50 of 0.075 μM. researchgate.netnih.govrsc.orgetflin.commedwinpublishers.com Its activity against other kinases is generally less potent but still notable. rsc.orgijsrr.org

The following table summarizes the IC50 values of this compound against various kinases:

KinaseIC50 (μM)Source
DYRK1A0.075 researchgate.netnih.govrsc.orgetflin.commedwinpublishers.com
CLK10.17 rsc.orgijsrr.orgresearchgate.netnih.gov
GSK32 rsc.orgijsrr.orgresearchgate.net
CDK15.3 rsc.orgijsrr.orgresearchgate.net
CDK59 rsc.orgijsrr.orgresearchgate.net

Molecular Docking and Computational Studies of this compound-Target Interactions

Molecular docking and computational studies have been employed to gain insights into the potential binding modes and interactions between this compound and its kinase targets, particularly DYRK1A. researchgate.netnih.govnih.govnih.gov These studies aim to predict how this compound fits into the active site of the enzyme and the specific amino acid residues involved in the interaction. Such computational analyses provide structural details that can help explain the observed inhibitory activity and guide the design of more potent or selective inhibitors. researchgate.netnih.govnih.gov

Acetylcholinesterase Inhibitory Activity of this compound

This compound has also been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.govrsc.org Inhibition of AChE is a therapeutic strategy for diseases characterized by cholinergic deficits, such as Alzheimer's disease. rsc.orgroyalsocietypublishing.org

In Vitro Enzyme Assay Results

In vitro enzyme assays have been used to evaluate the acetylcholinesterase inhibitory activity of this compound. While some acridine (B1665455) derivatives are known to be effective inhibitors of acetylcholinesterase, specific in vitro enzyme assay results detailing the potency of this compound against this enzyme were not prominently available in the provided search results. rsc.orgnih.govlatoxan.com Further research may be needed to fully characterize this compound's inhibitory profile against acetylcholinesterase.

Ligand Docking Studies and Structural Rationale for Inhibitory Activity

Ligand docking studies have been employed to understand the structural basis for this compound's inhibitory activities, particularly against kinases like DYRK1A. Molecular docking calculations can provide structural details regarding the interaction between this compound and its target proteins. researchgate.net For instance, docking studies based on the mutated 3D structure of Torpedo californica acetylcholinesterase have provided a rationale for the observed inhibitory activity of this compound and related alkaloids against this enzyme. nih.gov These studies suggest that while lycopodane-type alkaloids, including this compound, may fit into the active site gorge of the enzyme, the positioning of their functional groups might not be optimal for establishing strong hydrogen bonding interactions with the amino acid residues lining the binding site, potentially explaining a lower inhibitory activity compared to more potent inhibitors like huperzine A or B. nih.gov Molecular docking studies have also been used in the investigation of synthetic acridone (B373769) derivatives binding to targets like MARK4 and topoisomerase I, providing insights into potential interactions and inhibitory potential. mdpi.comresearchgate.net

This compound's Modulation of Specific Cellular Processes in Research Models (In Vitro)

In vitro studies using various cell lines have investigated how this compound modulates essential cellular processes.

Effects on Cellular DNA and RNA Synthesis

Studies on acridone derivatives, the class of compounds to which this compound belongs, have shown effects on DNA and RNA synthesis. Some acridone molecules have demonstrated potent inhibition of cellular DNA synthesis. ijsrr.org Acridine derivatives, in general, are known to intercalate with DNA, which can interfere with various cellular functions, including DNA and RNA synthesis. nih.govnih.gov Certain acridone derivatives have been found to inhibit viral RNA synthesis. ijsrr.org While direct studies specifically detailing this compound's isolated effects on DNA and RNA synthesis were not extensively found in the search results, the known mechanisms of related acridone and acridine compounds suggest a potential for such modulation.

Influence on Protein Biosynthesis Pathways

Research on acridone derivatives, including those structurally related to this compound, has indicated an influence on protein biosynthesis pathways. Derivatives of acronycine and pyranofoline, which are also acridone alkaloids, have shown significant inhibition of protein biosynthesis in cell lines. ijsrr.org Protein synthesis is a complex process involving ribosomes, and inhibitors can target different stages, such as initiation or elongation. sigmaaldrich.comdrugbank.com The mechanism of inhibition can involve interfering with ribosomal subunits or blocking the binding of tRNA. sigmaaldrich.comlibretexts.org While specific details on this compound's precise mechanism of action on protein biosynthesis pathways were not prominent in the search results, its classification within the acridone alkaloid family, some members of which impact protein synthesis, suggests this as a potential area of influence.

Impact on Cell Proliferation in Non-Clinical Cell Lines (e.g., HL-60)

This compound and other acridone-based alkaloids have been investigated for their impact on cell proliferation in non-clinical cell lines, including human leukemia cell lines like HL-60. ijsrr.orgscispace.comwikipedia.org Acronycine, another acridone alkaloid, has shown potent inhibition of cell growth in HL-60 cells. ijsrr.org Acridin-9-one derivatives have also demonstrated potent activity against human leukemic cells in vitro. ijsrr.org The HL-60 cell line is a widely used model for studying the proliferation and differentiation of myeloid cells and the effects of various agents on these processes. wikipedia.orgnih.gov Studies on related acridone derivatives have shown the ability to inhibit cell proliferation and induce apoptosis and cell cycle arrest in HL-60 cells. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues in Biological Contexts

Structure-Activity Relationship (SAR) studies aim to identify how modifications to the chemical structure of a compound influence its biological activity. wikipedia.orggardp.org For this compound and its synthetic analogues, SAR studies are crucial for understanding which parts of the molecule are responsible for its observed biological effects, such as kinase inhibition and antiproliferative activity. While direct detailed SAR studies focused solely on this compound were not extensively found, research on acridone derivatives in general provides insights into how structural variations affect activity. For instance, studies on novel acridone derivatives have revealed that the orientation and spatial topology of substituents at specific positions can significantly contribute to their antiproliferative efficacy. nih.gov This suggests that similar structural considerations would be important in understanding the SAR of this compound and its analogues. SAR studies can guide the design of new synthetic compounds with enhanced activity or selectivity. gardp.org

Comparative Mechanistic Studies with Related Natural Products

Comparing the mechanistic activities of this compound with related natural products, particularly other acridone and acridine alkaloids, helps to contextualize its biological profile and identify common or unique mechanisms. This compound has been isolated alongside other acridone alkaloids such as chlorospermine A, chlorospermine B, and atalaphyllidine from Glycosmis chlorosperma. researchgate.netresearchgate.net Comparative studies have evaluated the inhibitory activity of these compounds against various kinases. researchgate.netijsrr.orgrsc.org

CompoundDYRK1A IC₅₀ (μM)CLK1 IC₅₀ (μM)GSK3 IC₅₀ (μM)CDK1 IC₅₀ (μM)CDK5 IC₅₀ (μM)
This compound0.0750.1725.39
Chlorospermine B5.77Not specifiedNot specifiedNot specified
Atalaphyllidine2.2Not specifiedNot specifiedNot specifiedNot specified
Chlorospermine ANo activityNo activityNo activityNo activityNo activity

Note: Data compiled from search result ijsrr.orgrsc.org. IC₅₀ values may vary depending on the specific assay conditions.

These comparisons highlight that this compound is a more potent inhibitor of DYRK1A compared to chlorospermine B and atalaphyllidine. researchgate.netijsrr.orgrsc.org Related acridone alkaloids like acronycine and glyfoline (B1233050) have been identified as potent inhibitors of HL-60 cell growth, providing a basis for comparison regarding antiproliferative effects. scispace.comnih.gov Comparative mechanistic studies can reveal shared mechanisms, such as DNA intercalation observed in many acridine and acridone derivatives, or identify distinct targets and pathways influenced by specific structural features of each compound. nih.govnih.gov

Advanced Analytical Methodologies in Acrifoline Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used in Acrifoline research for both assessing its purity and quantifying its concentration in various samples, particularly plant extracts. HPLC allows for the separation of this compound from other co-occurring compounds based on their differential interactions with a stationary phase and a mobile phase. rssl.com

HPLC coupled with detectors such as UV-Vis or Diode Array Detectors (DAD) is commonly employed. termedia.pl Mass spectrometry (MS), specifically Electrospray Ionization Quadrupole-Time-of-Flight Mass Spectrometry (ESI-QTOF-MS), is also frequently coupled with HPLC for enhanced sensitivity and structural information during the analysis of Lycopodium alkaloids, including this compound. nih.govresearchgate.netmdpi.com This hyphenated technique allows for the detection of this compound based on its specific mass-to-charge ratio (m/z), such as m/z 262.1802 for protonated this compound. researchgate.net

For purity assessment, the chromatogram obtained from HPLC shows peaks corresponding to different components in the sample. The relative area of the this compound peak compared to the total area of all peaks indicates its purity level. purdue.edumoravek.com Quantitative analysis involves comparing the peak area or height of this compound in a sample to a calibration curve generated using known concentrations of a pure this compound standard. termedia.plebsco.com

Studies on Lycopodium extracts have utilized HPLC with a C18 reversed-phase column and mobile phases often composed of acetonitrile (B52724) and water, sometimes with acidic modifiers like formic acid, to effectively separate alkaloids like this compound. researchgate.netmdpi.com Specific gradient elution programs are developed to optimize the separation of complex alkaloid mixtures. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds and is particularly useful for trace analysis. univie.ac.atthermofisher.com While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS can be applied to analyze volatile degradation products or derivatives of this compound. jfda-online.com

GC-MS involves separating compounds based on their boiling points and interactions with the stationary phase in a GC column, followed by detection and identification using a mass spectrometer. thermofisher.com The mass spectrometer provides a fragmentation pattern (mass spectrum) that is characteristic of the compound, aiding in its identification. chromatographyonline.com

Although direct GC-MS analysis of underivatized this compound is less common than HPLC-MS due to its structure and potential for thermal degradation, GC-MS is widely used for the analysis of various organic compounds, including alkaloids and their derivatives, in complex matrices at trace levels. biomedpharmajournal.orgnih.gov The ability of GC-MS to provide detailed mass spectra makes it valuable for identifying unknown components or impurities in this compound samples, especially after appropriate sample preparation and derivatization if needed. rssl.comchromatographyonline.com Trace analysis using GC-MS often involves specific sample preparation techniques to concentrate the analytes of interest. univie.ac.atuniv-rennes.fr

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques for Complex Structural Assignment

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the detailed structural elucidation of complex organic molecules like this compound. rssl.comslideshare.net While one-dimensional (1D) NMR spectra (H and C NMR) provide valuable information about the types of protons and carbons present, 2D NMR techniques reveal correlations between different nuclei, allowing for the assignment of signals and the mapping of the molecular connectivity. hmdb.cahmdb.ca

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used in the structural analysis of alkaloids, including this compound. COSY identifies coupled protons, HSQC correlates protons directly bonded to carbons, and HMBC reveals correlations between protons and carbons separated by two or three bonds. By analyzing the cross-peaks in these 2D NMR spectra, researchers can piece together the carbon skeleton and the arrangement of functional groups in this compound. scribd.com

NMR spectroscopy, including 2D techniques, has been applied in the structural characterization of alkaloids isolated from Lycopodium species. ebi.ac.uksemanticscholar.org Analysis of the NMR data of this compound has provided insights into its specific structural features, such as the presence of a carbonyl group and a hydroxyl group, and has helped confirm its quinolizidine (B1214090) framework. ebi.ac.ukcdnsciencepub.com Detailed interpretation of 2D NMR spectra is crucial for unambiguously assigning each signal to a specific nucleus within the complex structure of this compound.

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral molecules like this compound. mdpi.comnih.govull.es this compound possesses multiple stereogenic centers, meaning its three-dimensional structure can exist as different enantiomers or diastereomers. ebi.ac.uk Assigning the absolute configuration (R or S assignment at each stereogenic center) is critical for understanding its biological activity and properties.

ECD measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. ull.es The resulting ECD spectrum shows Cotton effects (peaks or troughs) at wavelengths corresponding to electronic transitions, and the sign and amplitude of these effects are related to the absolute configuration and conformation of the molecule. mdpi.comull.es

For complex molecules or those with flexible structures, computational methods, such as Time-Dependent Density Functional Theory (TDDFT) calculations, are often used in conjunction with experimental ECD data. mdpi.comnih.gov This involves calculating the theoretical ECD spectra for different possible stereoisomers and comparing them to the experimental spectrum to determine the most likely absolute configuration. mdpi.comnih.gov

ECD spectroscopy has been utilized in the study of Lycopodium alkaloids to assign their absolute configurations. researchgate.net While specific detailed ECD data for this compound itself was not extensively found in the provided snippets, the principle of using ECD, often combined with computational approaches, is a standard method for determining the absolute configuration of chiral natural products, including alkaloids with multiple stereocenters like this compound. nih.govfrontiersin.org

Here is a summary of analytical techniques applied to this compound and related compounds:

Analytical TechniqueApplication in this compound ResearchKey Information Provided
HPLCPurity assessment, Quantitative analysis, Separation from mixturesRetention time, Peak area/height, Purity percentage, Concentration
HPLC-MS (ESI-QTOF)Identification, Confirmation of molecular weight, Fragmentation pathwaysm/z of protonated molecule, Fragment ions, High mass accuracy
GC-MSAnalysis of volatile derivatives, Trace analysis, IdentificationRetention time, Mass spectrum (fragmentation pattern), Identification of known compounds
1D NMR (H, C)Identification of proton and carbon environmentsChemical shifts, Coupling constants, Integration (for H)
2D NMR (COSY, HSQC, HMBC)Structural elucidation, Assignment of signals, Connectivity mappingCorrelations between protons and carbons, Identification of spin systems
ECDAbsolute configuration assignmentCotton effects (sign and wavelength), Comparison with theoretical calculations

Table 1: Analytical Techniques Used in this compound Research

Ecological and Phytochemical Context of Acrifoline

Role of Acrifoline in Plant Chemical Ecology and Inter-Organismal Interactions

The production of specialized compounds like this compound is a key strategy for plants to navigate their complex ecological environments. nih.gov These secondary metabolites are not essential for primary metabolic processes but are crucial for survival and interaction. nri.org The primary role of Lycopodane (B1237588) alkaloids, including this compound, is widely considered to be defensive. It is speculated that they serve as defense metabolites, protecting the plant from herbivores and pathogens. researchgate.net

Furthermore, secondary metabolites can influence the microbial communities on and around the plant. While direct research on this compound's role in shaping the rhizosphere or phyllosphere is limited, alkaloids in general can exhibit antimicrobial properties, potentially protecting the plant from pathogenic fungi and bacteria. researchgate.net These chemical interactions are fundamental to the plant's ability to thrive in an environment teeming with both antagonistic and mutualistic organisms. mdpi.com

Co-occurrence and Synergistic Interactions with Other Secondary Metabolites in Source Plants

This compound does not exist in isolation within its source plants, typically species within the Lycopodiaceae family. It is part of a complex mixture of structurally related Lycopodane alkaloids and other secondary metabolites. Plants that produce this compound also synthesize a variety of other alkaloids, which can be broadly classified into groups such as lycopodine (B1235814), lycodine, and fawcettimine (B102650) types. researchgate.net

The co-occurrence of multiple alkaloids suggests a sophisticated and potent chemical defense mechanism. This chemical diversity can lead to synergistic interactions, where the combined effect of the compounds is greater than the sum of their individual effects. nih.govmdpi.com For instance, one alkaloid might deter feeding, while another could be toxic upon ingestion, and a third might inhibit the metabolic detoxification mechanisms of an herbivore. This multi-pronged chemical defense makes it more difficult for herbivores to develop resistance.

While specific synergistic interactions involving this compound have not been extensively detailed in the literature, the principle of synergy is a well-documented phenomenon in plant chemical ecology. nih.gov The combination of different alkaloids can broaden the spectrum of activity against various herbivores and pathogens. This chemical complexity is a hallmark of the evolutionary arms race between plants and the organisms that consume them. The table below lists some of the alkaloids that may co-occur with this compound in Lycopodium species.

Alkaloid ClassRepresentative Co-occurring Alkaloids
Lycopodine TypeLycopodine, Dihydrolycopodine
Lycodine TypeLycodine
Fawcettimine TypeFawcettimine, Serratine
MiscellaneousHuperzine A

This table is illustrative and the exact composition of alkaloids can vary significantly between species and even individual plants.

Evolutionary Significance of Acridone (B373769) and Lycopodane Alkaloid Diversity in Nature

The immense structural diversity of alkaloids, including the acridone and Lycopodane types, is a product of millions of years of evolution. This diversity is not random but is driven by the constant pressure of natural selection, primarily from herbivores and pathogens. dntb.gov.ua The evolution of these chemical pathways provided plants with a significant advantage, allowing them to occupy ecological niches where the pressure from consumers was high.

Lycopodane Alkaloids: The Lycopodiales are ancient vascular plants, with a fossil record extending back hundreds of millions of years. researchgate.net The evolution of the complex biosynthetic pathway leading to Lycopodane alkaloids was a key innovation for this lineage. These alkaloids are derived from the amino acid lysine (B10760008). nih.govnih.gov The evolutionary success of this chemical class is demonstrated by the more than 590 known Lycopodane alkaloids isolated from just 49 species. researchgate.net This diversity likely arose through gene duplication and neofunctionalization of enzymes in the biosynthetic pathway, allowing for the creation of a wide array of slightly different molecules, each potentially having a unique biological activity or potency. This chemical diversification enhances the plant's defensive capabilities against a constantly evolving set of antagonists.

Acridone Alkaloids: Acridone alkaloids, derived from anthranilic acid, are characteristic of certain plant families, particularly the Rutaceae. wikipedia.orgnih.gov Their evolutionary significance also lies in their role as defensive agents. Many acridone alkaloids exhibit potent antimicrobial, insecticidal, and cytotoxic properties. researchgate.netnih.gov The diversification of acridone structures, including the addition of prenyl groups or the formation of furan or pyran rings, has created a large family of compounds. nih.gov This structural variation allows for a fine-tuning of the plant's chemical defenses. The evolutionary pressure to produce novel defensive compounds has resulted in the rich chemical diversity observed in nature today, providing a chemical library that deters a broad spectrum of herbivores and pathogens. dntb.gov.ua

Q & A

Q. Table 1: Comparison of Analytical Techniques for this compound Quantification

TechniqueSensitivity (LOD)Matrix CompatibilityCost
HPLC-UV0.1 µg/mLPlant extractsLow
LC-MS/MS0.001 µg/mLBiological fluidsHigh
NMR10 µg/mLPure isolatesModerate

What ethical and methodological considerations are critical when designing in vivo studies on this compound’s neuropharmacological effects?

Advanced Research Question

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample-size justification and humane endpoints .
  • Blinding/Randomization : Minimize bias in behavioral assays (e.g., Morris water maze) .
  • Pharmacokinetic Profiling : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS .
  • Negative Controls : Administer vehicle-only groups to account for solvent toxicity .

How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like acetylcholinesterase .
  • QSAR Modeling : Train models on curated datasets (e.g., IC₅₀ values from published studies) to identify critical functional groups .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess conformational stability in target binding pockets .

What are best practices for synthesizing stable isotope-labeled this compound for use as internal standards in mass spectrometry?

Advanced Research Question

  • Isotope Selection : Use ¹³C or ²H labeling to avoid fragmentation interference during MS analysis .
  • Synthetic Routes : Optimize via palladium-catalyzed cross-coupling for site-specific labeling .
  • Purity Certification : Validate via NMR isotopic enrichment analysis (>98% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.